![molecular formula C7H11N3O2 B1320170 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 887405-34-7](/img/structure/B1320170.png)
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .
Anti-inflammatory Effects :
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Fungicidal Properties :
this compound has been evaluated for its fungicidal activity against various plant pathogens. Its triazole structure is known to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes. Field trials have indicated that formulations containing this compound can effectively control fungal infections in crops .
Case Study 1: Anticancer Research
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Agricultural Field Trials
Field trials on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated an increase in yield and quality of produce, affirming its potential as an effective fungicide .
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)acetic acid
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
Uniqueness
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific isopropyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets, potentially leading to more effective and specific applications in various fields.
Biological Activity
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 887405-34-7) is a triazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the isopropyl substitution on the triazole ring, influences its biological activity and interaction with various molecular targets. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a triazole ring connected to an acetic acid moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is significant in various therapeutic contexts, including anti-inflammatory and anticancer applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity that surpasses many conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer types and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Assessment
In a comparative study assessing triazole derivatives' antibacterial properties, this compound was found to inhibit bacterial growth at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves copper-catalyzed reactions under mild conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity .
Properties
IUPAC Name |
2-(4-propan-2-yltriazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGRRKAOCAINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234447 | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-34-7 | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the primary safety concerns addressed in the continuous synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid?
A1: The research focused on developing a safer continuous manufacturing process for this compound primarily due to the hazards associated with azide intermediates. [] The use of in-line FT-IR monitoring allowed for real-time tracking of these azides, minimizing risks associated with their isolation and accumulation. []
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